7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound with the molecular formula CHBrO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This specific compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring. The compound has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry and drug development.
7-Bromo-2,3-dihydrobenzofuran-3-ol can be sourced from various chemical suppliers and is classified under several categories including organic compounds and heterocycles. Its Chemical Abstracts Service (CAS) number is 206347-30-0, which uniquely identifies it in chemical databases . The compound is often used as an intermediate in organic synthesis and has been studied for its pharmacological properties.
The synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves bromination of 2,3-dihydrobenzofuran. Common methods include:
The reaction conditions typically involve:
The molecular structure of 7-Bromo-2,3-dihydrobenzofuran-3-ol features a fused benzene and furan ring system with specific substituents:
7-Bromo-2,3-dihydrobenzofuran-3-ol participates in various chemical reactions including:
The following reagents are commonly used:
Major products formed include:
The mechanism of action for 7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with biological targets:
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), indicating potential for central nervous system effects.
The compound exhibits reactivity typical of halogenated phenolic compounds, including:
7-Bromo-2,3-dihydrobenzofuran-3-ol has several significant applications:
This compound's unique structure allows it to serve as a valuable tool in both synthetic chemistry and biological research, highlighting its importance in various scientific fields.
Enantioselective synthesis of 7-bromo-2,3-dihydrobenzofuran-3-ol relies heavily on chiral transition metal catalysts to establish the stereogenic C3 center. Copper(II) complexes with bisoxazoline ligands demonstrate exceptional efficacy, facilitating asymmetric intramolecular cyclization of prochiral bromo-phenolic precursors. This method achieves enantiomeric excess (ee) values exceeding 92% for the (R)-enantiomer under mild conditions (0°C to 25°C) [3] [8]. The catalytic cycle involves electrophilic activation of the phenolic oxygen, followed by stereoselective 5-exo-tet cyclization, with the bromine atom serving as a leaving group. Palladium-catalyzed asymmetric allylic alkylation provides an alternative route, utilizing chiral PHOX ligands to generate enantiomerically enriched intermediates that undergo subsequent cyclization [8]. Catalyst loadings typically range from 2-5 mol%, with reaction yields correlating strongly with the electronic properties of substituents on the phenolic ring.
Table 1: Transition Metal Catalysts for Enantioselective Synthesis
Catalyst System | Ligand | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Cu(OTf)₂ | Chiral Box | 92 | 85 | [8] |
Pd₂(dba)₃ | (S)-t-BuPHOX | 88 | 78 | [8] |
[RuCl₂(p-cymene)]₂ | TsDPEN | 95 | 90 | [3] |
Asymmetric transfer hydrogenation (ATH) enables efficient access to chiral 7-bromo-2,3-dihydrobenzofuran-3-ol from the corresponding prochiral ketone, 7-bromo-2,3-dihydrobenzofuran-3-one. Ruthenium complexes bearing N-tosylated diphenylethylenediamine (TsDPEN) ligands catalyze hydrogen transfer in dichloromethane using formic acid-triethylamine as the reducing agent. This dynamic kinetic resolution process converts racemic ketones into enantiomerically pure (R)-alcohols with 95% ee and 90% yield within 3 hours at ambient temperature [3] [8]. The reaction proceeds via a metal-hydride intermediate that delivers hydride to the si-face of the carbonyl group. Critical parameters include a 5:2 formic acid-triethylamine ratio and catalyst loading of 8.8 mg per 0.10 g substrate. Enzyme-mediated ATH represents a metal-free alternative, where ketoreductase KRED-101 achieves >99% ee through highly specific bioreduction [8].
Ruthenium-catalyzed dynamic kinetic resolution (DKR) integrates in situ racemization of the starting material with enantioselective transformation, overcoming the 50% yield limitation of classical kinetic resolution. The chiral ruthenium complex chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene)ruthenium(II) efficiently racemizes the ketone intermediate while selectively reducing one enantiomer to the (R)-alcohol [3] [8]. This dual functionality operates under transfer hydrogenation conditions, where the metal center simultaneously abstracts and delivers hydride via a Meerwein-Ponndorf-Verley mechanism. Optimal performance requires aprotic solvents (dichloromethane or toluene) and temperatures between 20-25°C, achieving near-quantitative yields at substrate concentrations below 0.5 M. The strategy demonstrates remarkable functional group tolerance, preserving the bromine substituent from reduction or elimination.
Reductive Cyclization: This approach typically starts with ortho-brominated phenoxy ketones or aldehydes, employing Zn/AcOH or NaBH₄ to concurrently reduce carbonyls and trigger intramolecular nucleophilic displacement. While operationally simple, reductive methods often suffer from modest diastereoselectivity (typically 3:1 dr) due to poor stereocontrol during cyclization [7] [9]. The 7-bromo substituent occasionally participates in unintended coupling reactions under strongly reducing conditions, necessitating careful stoichiometric control.
Oxidative Cyclization: Fluoride-induced ortho-quinone methide generation represents a more regioselective route. Treatment of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate with TBAF initiates desilylation, forming a transient ortho-quinone methide electrophile. Subsequent conjugate addition of water or alcohols at C3, followed by bromide displacement, delivers the dihydrobenzofuran core with excellent regiocontrol [1] [5] [9]. Oxidative pathways accommodate diverse nucleophiles (C, N, O, S), making them versatile for derivative synthesis.
Table 2: Cyclization Route Comparison
Parameter | Reductive Cyclization | Oxidative Cyclization |
---|---|---|
Key Reagent | NaBH₄, Zn/AcOH | TBAF, Nucleophiles |
Regioselectivity | Moderate | High |
Functional Tolerance | Limited (Br instability) | Broad |
Diastereoselectivity | Low (≤ 3:1 dr) | Substrate-dependent |
Representative Yield | 65% | 82% |
Solvent polarity critically influences both cyclization kinetics and enantioselectivity in multi-step syntheses. Protic solvents like methanol accelerate hydrogenation steps but promote racemization during chiral alcohol isolation. Dichloromethane (DCM) optimally balances ruthenium catalyst activity and stability in transfer hydrogenation, achieving 95% ee at 20°C [3] . Elevated temperatures (>40°C) accelerate unwanted debromination, particularly in the presence of tertiary amines. For cyclization steps, ethereal solvents (THF, 2-MeTHF) facilitate 5-exo-tet ring closure by enhancing oxyanion nucleophilicity without compromising bromide leaving-group ability. Temperature profiling reveals that ketone reduction proceeds optimally at 25°C, while cyclization requires reflux conditions (65°C) for completion within 2 hours [3] [8].
Table 3: Optimization Parameters for Key Synthetic Steps
Step | Optimal Solvent | Temperature | Time (h) | Yield Boost |
---|---|---|---|---|
Asymmetric Hydrogenation | Dichloromethane | 20°C | 3 | 25% |
Intramolecular Cyclization | THF | 65°C | 2 | 32% |
Ortho-Quinone Trapping | Acetonitrile | 0°C | 0.5 | 18% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: